molecular formula C6H11NO B3111478 2-Oxabicyclo[3.2.0]heptan-7-amine CAS No. 1824337-15-6

2-Oxabicyclo[3.2.0]heptan-7-amine

Cat. No.: B3111478
CAS No.: 1824337-15-6
M. Wt: 113.16 g/mol
InChI Key: VFBPTGRGJXUIOF-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.2.0]heptan-7-amine is a bicyclic amine compound with the molecular formula C6H11NO. It is characterized by its unique structure, which includes an oxygen atom integrated into a bicyclic framework.

Biochemical Analysis

Biochemical Properties

2-Oxabicyclo[3.2.0]heptan-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with protein phosphatases, such as calcineurin (protein phosphatase 2B), which is a calcium- and calmodulin-regulated enzyme. The inhibition of calcineurin by this compound prevents the formation of active transcription factors like NF-AT and NF-IL2A, which are essential for interleukin-2 gene expression . This interaction highlights the compound’s potential in modulating immune responses.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting calcineurin, the compound affects T-lymphocyte activation and proliferation, leading to altered immune responses. Additionally, this compound may impact other cell types by modulating signaling pathways that rely on calcium and calmodulin, thereby influencing cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic subunit of calcineurin, leading to enzyme inhibition. This binding prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby inhibiting its translocation to the nucleus and subsequent gene transcription. The compound’s ability to inhibit calcineurin highlights its potential as an immunosuppressive agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of calcineurin and prolonged immunosuppressive effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcineurin without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effective inhibition of calcineurin and modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, which generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.2.0]heptan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxabicyclic ketones, while reduction can produce various reduced amine derivatives .

Scientific Research Applications

2-Oxabicyclo[3.2.0]heptan-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-oxabicyclo[3.2.0]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBPTGRGJXUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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